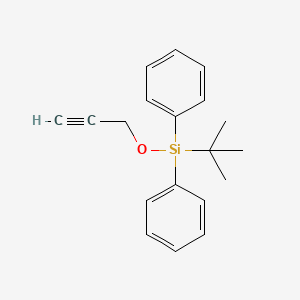

tert-butyldiphenyl(prop-2-yn-1-yloxy)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-diphenyl-prop-2-ynoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OSi/c1-5-16-20-21(19(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h1,6-15H,16H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMVIXBNIWHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346184 | |

| Record name | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88159-06-2 | |

| Record name | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyldiphenyl(prop-2-yn-1-yloxy)silane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the myriad of choices for the protection of hydroxyl functionalities, silyl ethers have emerged as a versatile and reliable class. This guide focuses on a specific and highly valuable silyl ether: tert-butyldiphenyl(prop-2-yn-1-yloxy)silane. This compound is the tert-butyldiphenylsilyl (TBDPS) protected form of propargyl alcohol.[1] The TBDPS group is renowned for its steric bulk and significant stability across a wide range of reaction conditions, making it a robust protecting group for hydroxyls.[2] This inherent stability, coupled with the reactive potential of the terminal alkyne, positions this compound as a key building block in multistep synthetic campaigns, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a reagent is critical for its proper handling, storage, and application in synthetic protocols. Key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 88159-06-2 | [3][4][5] |

| Molecular Formula | C₁₉H₂₂OSi | [3] |

| Molecular Weight | 294.46 g/mol | [3][5] |

| Purity | ≥95% | [3][6] |

| Synonym(s) | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | [3] |

| SMILES | C#CCO(C2=CC=CC=C2)C(C)(C)C | [3] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [3] |

| LogP | 3.1962 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 4 | [3] |

This table provides a summary of the key physicochemical and computational properties of this compound.

Synthesis and Purification

The preparation of this compound is a standard procedure in organic synthesis, involving the silylation of propargyl alcohol. The choice of reagents and conditions is crucial for achieving high yields and purity.

Diagram of Synthesis

Sources

A Comprehensive Technical Guide to tert-Butyldiphenyl(prop-2-yn-1-yloxy)silane: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

Shanghai, China – January 21, 2026 – In the landscape of modern synthetic chemistry and drug development, the strategic use of protecting groups is paramount for the efficient construction of complex molecular architectures. Among these, silyl ethers have emerged as a versatile and reliable class of protecting groups for hydroxyl functionalities. This technical guide focuses on a specific and highly valuable reagent, tert-butyldiphenyl(prop-2-yn-1-yloxy)silane , providing an in-depth analysis of its synthesis, physicochemical properties, and its expanding role in advanced synthetic methodologies critical to the pharmaceutical industry.

Core Compound Details

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 88159-06-2[1] |

| Molecular Formula | C₁₉H₂₂OSi[1] |

| Molecular Weight | 294.46 g/mol [1] |

| SMILES | C#CCO(C2=CC=CC=C2)C(C)(C)C[1] |

| Structure | (See Figure 1) |

Introduction to a Key Synthetic Building Block

This compound is the tert-butyldiphenylsilyl (TBDPS) protected form of propargyl alcohol.[2] This compound uniquely combines the robust steric and electronic stability of the TBDPS protecting group with the versatile reactivity of a terminal alkyne. The TBDPS group is renowned for its high stability under a wide range of reaction conditions, particularly acidic media, where other common silyl ethers might be cleaved. This stability is attributed to the steric bulk of the tert-butyl and diphenyl substituents on the silicon atom. The presence of the terminal alkyne functionality makes this molecule a valuable precursor for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling. These reactions are fundamental in modern medicinal chemistry for the construction of novel molecular scaffolds and bioconjugation.

Physicochemical Properties and Stability

The TBDPS ether moiety of this compound confers significant stability compared to other common silyl ethers. This enhanced stability is a direct consequence of the steric hindrance provided by the bulky tert-butyl and diphenyl groups surrounding the silicon atom.

A comparative overview of the stability of common silyl protecting groups is presented in Table 2.

| Silyl Ether | Relative Acid Stability | Relative Base Stability |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | 20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 |

Table 2. Relative stability of common silyl ethers.

The TBDPS group is notably resistant to acidic hydrolysis, allowing for selective deprotection of other acid-labile groups in its presence. It is generally stable to a wide array of reagents and reaction conditions encountered in multi-step organic synthesis. However, it is readily cleaved by fluoride ion sources, which is the basis for its controlled removal.

Synthesis and Deprotection Strategies

The synthesis of this compound and its subsequent deprotection are critical steps in its application. The methodologies are well-established, offering high yields and operational simplicity.

Synthesis of this compound

The protection of propargyl alcohol with tert-butylchlorodiphenylsilane (TBDPSCl) is a straightforward and efficient process. The reaction proceeds via an SN2-like mechanism at the silicon center.

Sources

TBDPS protected propargyl alcohol spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Characterization of TBDPS-Protected Propargyl Alcohol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone in this field, prized for its exceptional stability under a wide range of reaction conditions, particularly its robustness toward acidic hydrolysis compared to other common silyl ethers.[1] When applied to propargyl alcohol, a versatile C3 building block rich in chemical potential, the resulting TBDPS-protected ether becomes an invaluable intermediate for introducing the propargyl moiety in multistep syntheses.[2][3]

This guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of 3-(tert-butyldiphenylsilyloxy)prop-1-yne. Understanding these spectral signatures is a critical, self-validating step for any researcher to confirm the successful synthesis and purity of this key synthetic intermediate.

Molecular Structure

The structure of TBDPS-protected propargyl alcohol combines the sterically demanding TBDPS group with the compact, reactive propargyl framework. This distinct architecture gives rise to a unique and readily interpretable set of spectral data.

Figure 1: Structure of TBDPS-Protected Propargyl Alcohol.

Synthesis and Purification

The protection of propargyl alcohol is a standard procedure that relies on the nucleophilicity of the primary alcohol attacking the electrophilic silicon center of tert-butyldiphenylsilyl chloride (TBDPSCl).

Experimental Protocol: Synthesis

-

Preparation: To a solution of propargyl alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF, ~5 mL/mmol), add imidazole (2.5 equivalents). Stir the solution under an argon atmosphere at 0 °C.

-

Silylation: Add TBDPSCl (1.2 equivalents) dropwise to the cooled solution. The causality here is that imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves as a nucleophilic catalyst.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a colorless oil.

Figure 2: Workflow for the Synthesis of TBDPS-Protected Propargyl Alcohol.

¹H NMR Spectroscopy

Proton NMR is the first and most crucial step in confirming the structure. The spectrum is clean and highly diagnostic, with all signals appearing in well-defined regions. The analysis is typically performed in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho-H) | ~7.75 | Multiplet | - | 4H |

| Aromatic (meta, para-H) | ~7.40 | Multiplet | - | 6H |

| Methylene (-O-CH₂ -) | ~4.35 | Doublet | ~2.4 | 2H |

| Acetylenic (-C≡CH ) | ~2.45 | Triplet | ~2.4 | 1H |

| tert-Butyl (-C(CH₃ )₃) | ~1.10 | Singlet | - | 9H |

Analysis and Interpretation

-

Aromatic Region (δ 7.3-7.8): The two distinct multiplets integrating to 4H and 6H are characteristic of the two phenyl rings on the silicon atom. The downfield signal (δ ~7.75) corresponds to the ortho protons, which are influenced by the anisotropic effect of the silicon atom.[5][6]

-

Methylene Protons (δ ~4.35): The signal for the -CH₂- group adjacent to the silyl ether oxygen appears as a doublet. Its downfield shift is due to the electron-withdrawing effect of the oxygen atom. The splitting into a doublet is a key validation point, confirming its coupling to the single acetylenic proton with a small, long-range coupling constant (⁴J) of approximately 2.4 Hz.

-

Acetylenic Proton (δ ~2.45): This proton, directly attached to the sp-hybridized carbon, appears as a triplet. This multiplicity is definitive evidence of its coupling to the two equivalent methylene protons. The chemical shift is typical for a terminal alkyne proton.

-

tert-Butyl Protons (δ ~1.10): A sharp singlet integrating to 9H is the unmistakable signature of the tert-butyl group.[5][6] Its high-field position and lack of splitting are due to the free rotation and magnetic equivalence of the three methyl groups.

Experimental Protocol: ¹H NMR Acquisition

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.[7]

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate all signals and identify multiplicities.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | ~133.0 |

| Aromatic (ortho-C) | ~135.5 |

| Aromatic (meta-C) | ~127.8 |

| Aromatic (para-C) | ~129.8 |

| Acetylenic (C ≡CH) | ~81.0 |

| Acetylenic (C≡C H) | ~74.5 |

| Methylene (-O-CH₂ -) | ~52.0 |

| tert-Butyl Methyl (-C(CH₃ )₃) | ~26.8 |

| tert-Butyl Quaternary (C (CH₃)₃) | ~19.2 |

Analysis and Interpretation

-

Aromatic Carbons (δ 127-136): Four distinct signals are typically observed for the phenyl groups, corresponding to the ipso (where the ring attaches to Si), ortho, meta, and para carbons.[6][8]

-

Acetylenic Carbons (δ ~74-81): The two sp-hybridized carbons appear in this characteristic region. The carbon bearing the proton (C≡C H) is typically found slightly upfield of the quaternary carbon (C ≡CH).[9]

-

Methylene Carbon (δ ~52.0): This signal corresponds to the -CH₂- group and is shifted downfield due to its attachment to the electronegative oxygen atom.

-

TBDPS Carbons (δ ~19 and ~27): The signals for the quaternary and methyl carbons of the tert-butyl group appear at high field, consistent with sp³-hybridized carbons in an aliphatic environment.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups and confirming the success of the protection reaction.

| Functional Group | Absorption Band (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3310 | Strong, Sharp |

| Aromatic C-H Stretch | ~3070 | Medium |

| Alkyl C-H Stretch | ~2930, 2860 | Strong |

| Alkyne C≡C Stretch | ~2120 | Weak to Medium, Sharp |

| Si-O-C Stretch | ~1115 | Strong |

Analysis and Interpretation

-

≡C-H Stretch (~3310 cm⁻¹): The presence of a strong, sharp peak at this frequency is definitive proof of a terminal alkyne.[10]

-

C≡C Stretch (~2120 cm⁻¹): A sharp, though often weak, absorption in this region confirms the presence of the carbon-carbon triple bond.[10]

-

Si-O-C Stretch (~1115 cm⁻¹): A very strong and often broad absorption band in the fingerprint region around 1115 cm⁻¹ is characteristic of the Si-O-C ether linkage.

-

Absence of O-H Stretch: The most critical diagnostic feature for a successful reaction is the complete disappearance of the broad O-H stretching band from the starting propargyl alcohol, which would typically appear between 3200-3600 cm⁻¹.[10] This absence serves as a self-validating check of the reaction's completion.

Experimental Protocol: IR Acquisition

-

Place a small drop of the neat liquid sample onto a salt plate (NaCl or KBr).

-

Place a second salt plate on top to create a thin film.

-

Acquire the spectrum using an FTIR spectrometer, typically scanning over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

| m/z | Assignment | Notes |

| 294 | [M]⁺ | Molecular ion (if observed) |

| 237 | [M - C₄H₉]⁺ or [M - 57]⁺ | Base Peak, loss of tert-butyl group |

| 217 | [M - Ph]⁺ or [M - 77]⁺ | Loss of a phenyl group |

Analysis and Interpretation

The most characteristic fragmentation pathway for TBDPS ethers is the cleavage of the silicon-tert-butyl bond to lose a tert-butyl radical (57 Da). This results in a highly stable silylium cation, which is almost always the base peak in the spectrum. The observation of an intense peak at m/z [M-57]⁺ is therefore the strongest evidence for the presence of the TBDPS group. The molecular ion peak ([M]⁺) may be weak or absent depending on the ionization method used (e.g., Electron Ionization).

Figure 3: Primary Fragmentation Pathway in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of TBDPS-protected propargyl alcohol provides a clear and definitive picture of its chemical structure. The combination of ¹H NMR, with its characteristic coupling patterns between the methylene and acetylenic protons; ¹³C NMR, confirming the full carbon skeleton; IR spectroscopy, which validates the presence of the terminal alkyne and absence of the hydroxyl group; and mass spectrometry, with its signature loss of the tert-butyl group, creates a self-validating system for characterization. For any researcher in drug development or synthetic chemistry, mastering the interpretation of these spectra is essential for ensuring the integrity of this valuable synthetic intermediate.

References

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470053485]

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+7th+Edition-p-9780471393627]

- Hanessian, S.; Lavallee, P. The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 1975, 53(19), 2975-2977. [URL: https://cdnsciencepub.com/doi/10.1139/v75-420]

- Sigma-Aldrich. Propargyl alcohol tert-butyldiphenylsilyl ether. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/443658] (Note: A commercial supplier link is provided for general reference to the compound).

- Kuciński, K.; Łuczak, A.; Mankouski, A.; Hreczycho, G. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. New Journal of Chemistry, 2023, 47, 10105-10110. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj01701a]

- NIST Chemistry WebBook. Propargyl alcohol. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C107197]

-

SynArchive. Protection of Alcohol by Silyl ether. [URL: https://www.synarchive.com/protecting-groups/alcohol-silyl-ether][11]

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00579H [pubs.rsc.org]

- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Propargyl alcohol(107-19-7) 13C NMR spectrum [chemicalbook.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyldiphenyl(prop-2-yn-1-yloxy)silane

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of tert-butyldiphenyl(prop-2-yn-1-yloxy)silane. This compound serves as a critical building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the strategic protection of propargyl alcohol is paramount. The robust tert-butyldiphenylsilyl (TBDPS) protecting group offers significant stability across a wide range of reaction conditions, allowing for selective manipulation of the terminal alkyne functionality. This document outlines a field-proven, step-by-step synthesis protocol, explains the underlying chemical principles, and presents a full characterization of the target molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this versatile chemical intermediate.

Introduction: The Strategic Importance of Silyl Ethers in Protecting Propargyl Alcohol

In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby enabling chemical transformations on other parts of a molecule without unintended side reactions.[1] Propargyl alcohol, with its dual functionality of a primary alcohol and a terminal alkyne, is a versatile precursor in the synthesis of complex molecules, including many pharmaceutical agents and functional materials. However, the acidic proton of the hydroxyl group and the reactivity of the alkyne can interfere with many common synthetic operations.

The protection of the hydroxyl group as a silyl ether is a widely adopted strategy due to the ease of installation, stability under various conditions, and selective removal.[1] Among the plethora of available silyl protecting groups, the tert-butyldiphenylsilyl (TBDPS) group stands out for its exceptional steric bulk and electronic properties, which confer a high degree of stability towards acidic and some basic conditions.[2] This robustness allows for a broader range of subsequent chemical manipulations of the alkyne terminus, such as Sonogashira coupling, click chemistry, and various metal-catalyzed transformations.

This guide provides a detailed protocol for the efficient synthesis of this compound, a key intermediate where the hydroxyl group of propargyl alcohol is protected by the TBDPS group. We will delve into the mechanistic underpinnings of the silylation reaction, offer a step-by-step experimental procedure, and provide a comprehensive analysis of the spectroscopic data that confirms the structure and purity of the final product.

Synthesis Methodology

The synthesis of this compound is achieved through the nucleophilic attack of the primary hydroxyl group of propargyl alcohol on the electrophilic silicon atom of tert-butyldiphenylsilyl chloride (TBDPSCl). This reaction is typically facilitated by a mild base, such as imidazole, which acts as a catalyst and an acid scavenger.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, imidazole reacts with tert-butyldiphenylsilyl chloride to form a highly reactive silyl-imidazolium intermediate. This intermediate is then readily attacked by the oxygen atom of propargyl alcohol. The subsequent departure of imidazole and deprotonation of the oxonium ion by another molecule of imidazole yields the desired silyl ether and imidazolium hydrochloride. The steric hindrance of the tert-butyl and phenyl groups on the silicon atom favors the reaction with the less hindered primary alcohol.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All reagents should be of high purity, and solvents should be anhydrous where specified.

Materials:

-

Propargyl alcohol (C₃H₄O), MW: 56.06 g/mol [3]

-

tert-Butyldiphenylsilyl chloride (TBDPSCl), MW: 274.86 g/mol [4]

-

Imidazole (C₃H₄N₂), MW: 68.08 g/mol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

To a dry, argon-purged round-bottom flask, add propargyl alcohol (1.0 eq.).

-

Dissolve the propargyl alcohol in anhydrous DMF (approximately 5-10 mL per mmol of alcohol).

-

To this solution, add imidazole (2.5 eq.). Stir at room temperature until all the imidazole has dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add tert-butyldiphenylsilyl chloride (1.1 eq.) to the stirred solution via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (propargyl alcohol) is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc in hexanes) is typically effective. The optimal eluent system should be determined by TLC analysis.

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₂OSi |

| Molecular Weight | 294.46 g/mol [5] |

| Appearance | Colorless to pale yellow oil |

| Purity | ≥95% (as determined by NMR)[5] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.68 - 7.65 | m | 4H | ortho-H of Phenyl groups |

| 7.45 - 7.35 | m | 6H | meta- and para-H of Phenyl groups |

| 4.31 | d, J = 2.4 Hz | 2H | -O-CH₂ -C≡CH |

| 2.41 | t, J = 2.4 Hz | 1H | -O-CH₂-C≡CH |

| 1.07 | s | 9H | -C(CH₃ )₃ |

Note: The chemical shifts are referenced to a residual solvent peak (e.g., CDCl₃ at 7.26 ppm). The multiplicity is abbreviated as: s, singlet; d, doublet; t, triplet; m, multiplet.

The spectrum clearly shows the characteristic signals for the tert-butyl group as a singlet at approximately 1.07 ppm and the aromatic protons of the phenyl groups in the range of 7.35-7.68 ppm. The methylene protons adjacent to the oxygen appear as a doublet at around 4.31 ppm, coupled to the terminal alkyne proton. The terminal alkyne proton itself is observed as a triplet at approximately 2.41 ppm due to coupling with the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 135.5 | ipso-C of Phenyl groups |

| 133.0 | ortho-C of Phenyl groups |

| 129.8 | para-C of Phenyl groups |

| 127.8 | meta-C of Phenyl groups |

| 80.5 | -O-CH₂-C ≡CH |

| 74.5 | -O-CH₂-C≡C H |

| 52.0 | -O-C H₂-C≡CH |

| 26.8 | -C (CH₃)₃ |

| 19.2 | -C(C H₃)₃ |

Note: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The ¹³C NMR spectrum is consistent with the proposed structure, showing the characteristic signals for the aromatic carbons, the two distinct alkyne carbons, the methylene carbon adjacent to the oxygen, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| 3070, 3050 | Medium | C-H stretch (aromatic) |

| 2930, 2855 | Strong | C-H stretch (aliphatic, tert-butyl) |

| 2120 | Medium, sharp | C≡C stretch (alkyne) |

| 1428 | Strong | Si-Phenyl stretch |

| 1110 | Strong | Si-O-C stretch |

The IR spectrum clearly indicates the presence of the key functional groups: the terminal alkyne is confirmed by the sharp C-H stretch at ~3310 cm⁻¹ and the C≡C stretch at ~2120 cm⁻¹. The presence of the TBDPS group is evidenced by the aromatic C-H stretches, the Si-Phenyl stretch, and the strong Si-O-C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. A high-resolution mass spectrum (HRMS) would provide the exact mass. For the TBDMS analogue, the NIST database shows a prominent [M-57]⁺ peak corresponding to the loss of the tert-butyl group.[6] A similar fragmentation pattern is expected for the TBDPS derivative.

Expected Fragmentation:

-

[M]⁺: 294.15

-

[M - C(CH₃)₃]⁺ (M-57): 237.09 (loss of tert-butyl group)

-

[M - C₆H₅]⁺ (M-77): 217.11 (loss of a phenyl group)

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Propargyl Alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[3]

-

tert-Butyldiphenylsilyl Chloride: Causes severe skin burns and eye damage. Reacts with water and moisture.[4]

-

Imidazole: Harmful if swallowed. Causes severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is a skin and eye irritant.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. The detailed experimental protocol, rooted in established chemical principles, offers a reliable method for the preparation of this valuable synthetic intermediate. The thorough characterization data, including ¹H NMR, ¹³C NMR, IR, and expected MS fragmentation, serves as a crucial reference for researchers to verify the identity and purity of their synthesized material. The strategic use of the robust TBDPS protecting group, as demonstrated in this guide, empowers chemists to unlock the full synthetic potential of propargyl alcohol in the pursuit of novel molecules with applications in medicine and materials science.

References

-

Wiley-VCH. (n.d.). Supporting Information: γ-Silyl Group Effect in Hydroalumination and Carbolithiation of Propargylic Alcohols. Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol, TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). di-Tert-butyl-{3-phenyl-1-[4-(tetrahydropyran-2-yloxy)butyl]prop-2-ynyloxy}silane. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl(dimethyl)[(2-{[2-({[(2E)-3-phenylprop-2-en-1-yl]oxy}methyl)phenyl]-ethynyl}benzyl)oxy]silane. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyldiphenylchlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl-diphenyl-[(E)-3-phenyl-2-trimethylsilyl-prop-1-enyl]silane. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b).... Retrieved from [Link]

-

ResearchGate. (n.d.). IR signal intensity vs the pressure of propargyl alcohol recorded at.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

-

Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]

-

Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes. (2023). Nature Communications. Retrieved from [Link]

-

Synthesis and reactivity of the stable silylene N,N′-di-tert-butyl-1,3-diaza-2-sila-2-ylidene. (2000). Journal of the American Chemical Society. Retrieved from [Link]

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. (2023). Materials. Retrieved from [Link]

-

Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. (2016). The Journal of Organic Chemistry. Retrieved from [Link]

-

An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. (2022). Polymers. Retrieved from [Link]

-

Chemoselective Deprotection of Triethylsilyl Ethers. (2007). Letters in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propargyl alcohol [webbook.nist.gov]

- 4. tert-Butyldiphenylchlorosilane | C16H19ClSi | CID 94078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Propargyl alcohol, TBDMS derivative [webbook.nist.gov]

The TBDPS Shield: A Technical Guide to Protecting Primary Alkynyl Alcohols in Complex Synthesis

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. This in-depth technical guide focuses on the application and stability of the tert-butyldiphenylsilyl (TBDPS) protecting group for primary alkynyl alcohols. We will delve into the causality behind its widespread use, its remarkable stability under a diverse range of reaction conditions, and provide field-proven protocols for its introduction and selective removal. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the TBDPS group in their synthetic strategies.

The Strategic Imperative for Robust Protection: Why TBDPS?

Primary alcohols are versatile functional groups, yet their inherent reactivity, particularly their acidity, can interfere with a multitude of synthetic transformations, such as those involving strongly basic reagents like Grignards or organolithiums.[1] Protecting groups serve as temporary "painter's tape," masking the alcohol's reactivity to allow for chemical modifications elsewhere in the molecule.[1]

The tert-butyldiphenylsilyl (TBDPS) group, first introduced by Hanessian and Lavallée in 1975, has emerged as a superior choice for alcohol protection due to its exceptional stability.[2] This stability is a direct consequence of the steric hindrance provided by the bulky tert-butyl group and the two phenyl rings surrounding the silicon atom.[2][3] This steric shield makes the corresponding TBDPS ether resistant to a wide array of reaction conditions that would cleave less robust silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers.[3][4]

The TBDPS group is particularly valued for its enhanced stability towards acidic conditions and various nucleophilic species.[2][5] For instance, it remains intact under conditions of 80% acetic acid, which is commonly used to remove other protecting groups like O-tetrahydropyranyl (THP) or O-trityl ethers.[2] This orthogonality is a cornerstone of modern synthetic strategy, enabling chemists to selectively deprotect different functional groups within the same molecule.

Core Principles of TBDPS Protection and Deprotection

The introduction and removal of the TBDPS group are straightforward processes, yet understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Mechanism of Protection: A Nucleophilic Attack

The protection of a primary alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the silyl chloride. This reaction is typically facilitated by a mild base, such as imidazole or pyridine, which acts as a catalyst and scavenges the HCl byproduct.[2]

Mechanism of Deprotection: The Power of the Si-F Bond

The removal of the TBDPS group is most commonly achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[3] The exceptional strength of the silicon-fluorine bond provides the thermodynamic driving force for this reaction.[3] The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the free alcohol and the corresponding silyl fluoride.

Stability Profile of TBDPS-Protected Primary Alkynyl Alcohols

The presence of an alkyne functionality within the molecule does not significantly compromise the inherent stability of the TBDPS ether. The TBDPS group is robust enough to withstand a wide range of synthetic transformations commonly employed in the elaboration of alkynes.

Stability Under Acidic and Basic Conditions

The TBDPS group exhibits remarkable stability across a broad pH range. It is significantly more stable to acid hydrolysis than other common silyl ethers.[5][6] This allows for the selective deprotection of other acid-labile groups in the presence of a TBDPS ether. While stable to most basic conditions, forcing conditions with strong bases may lead to cleavage.[4]

| Condition | Reagent(s) | Stability of TBDPS Ether | Reference(s) |

| Acidic | 80% Acetic Acid | Stable | [2] |

| 50% Trifluoroacetic Acid (TFA) | Stable | [2] | |

| TsOH | Stable (while TMS is cleaved) | [2] | |

| Basic | Aqueous Base | Generally Stable | [7] |

| NaH in HMPA (0 °C, 5 min) | Cleaved (selectively over TBDMS) | [2] |

Compatibility with Common Synthetic Transformations

The inertness of the TBDPS ether to a variety of reagents makes it an ideal protecting group for complex synthetic sequences involving primary alkynyl alcohols.

-

Palladium Cross-Coupling Reactions: The TBDPS group is stable under the conditions of many palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is frequently used to elaborate terminal alkynes.[8][9]

-

Click Chemistry: TBDPS ethers are compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of modern chemical biology and materials science.[8]

-

Redox Manipulations: The TBDPS group is unaffected by a variety of oxidizing and reducing agents. For example, it is stable to pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), which are used for the oxidation of alcohols. It is also robust in the presence of reducing agents like sodium borohydride (NaBH₄).[3][8]

-

Amide Bond Formation: The conditions required for amide bond formation, a fundamental transformation in peptide synthesis and drug discovery, are generally compatible with the TBDPS protecting group.[8]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate.

Protection of a Primary Alkynyl Alcohol with TBDPSCl

Materials:

-

Primary alkynyl alcohol

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alkynyl alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C, add TBDPSCl (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the TBDPS-protected primary alkynyl alcohol.

Deprotection of a TBDPS-Protected Primary Alkynyl Alcohol

Materials:

-

TBDPS-protected primary alkynyl alcohol

-

Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the TBDPS-protected primary alkynyl alcohol (1.0 equiv) in anhydrous THF at 0 °C, add TBAF (1.1 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected primary alkynyl alcohol.

Conclusion

The tert-butyldiphenylsilyl protecting group offers a powerful and reliable tool for the protection of primary alkynyl alcohols in complex multi-step syntheses. Its exceptional stability to a wide range of acidic, basic, and redox conditions, coupled with its straightforward introduction and removal, makes it an invaluable asset for synthetic chemists. By understanding the principles of its reactivity and stability, researchers can confidently incorporate the TBDPS group into their synthetic strategies to achieve their molecular targets with greater efficiency and success.

References

-

tert-Butyldiphenylsilyl. Wikipedia. [Link]

-

Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols (GlycoPODv2). [Link]

-

Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C8OB02899K. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. sioc-journal.cn. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Silyl Protective Groups. Chem-Station Int. Ed. [Link]

-

Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

-

Alkyne Protecting Groups. Scribd. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]

- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

A Technical Guide to the Solubility of tert-butyldiphenyl(prop--2-yn-1-yloxy)silane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyldiphenyl(prop-2-yn-1-yloxy)silane, a key intermediate in modern organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, enhancing purification efficiency, and ensuring reproducible outcomes in drug development and materials science. This document details the physicochemical properties influencing solubility, presents a qualitative solubility profile in common organic solvents, and provides a rigorous, step-by-step protocol for quantitative solubility determination via the isothermal saturation method. This guide is intended for researchers, chemists, and formulation scientists who utilize silyl ethers and other protected alkynes in their synthetic workflows.

Introduction and Scientific Context

This compound is a bifunctional molecule featuring a terminal alkyne and a sterically hindered tert-butyldiphenylsilyl (TBDPS) ether. The TBDPS group is a robust protecting group for alcohols, prized for its stability under a wide range of reaction conditions, particularly its resistance to acidic hydrolysis compared to other common silyl ethers.[1][2] The propargyl moiety provides a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed reactions.

The efficacy of this reagent in any synthetic sequence is fundamentally dependent on its behavior in solution. Proper solvent selection—guided by solubility data—is paramount for:

-

Reaction Kinetics: Ensuring all reactants are in the same phase to allow for efficient molecular interaction.

-

Purification: Exploiting solubility differences for extraction, precipitation, and chromatographic separation.[3]

-

Handling and Dosing: Preparing stock solutions of known concentrations for accurate and repeatable reagent delivery.

This guide provides the theoretical basis and practical methodologies for understanding and exploiting the solubility of this versatile compound.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized as "like dissolves like".[4] The structure of this compound (Figure 1) contains distinct regions that dictate its overall physicochemical character.

Key Structural Features:

-

TBDPS Group: This group consists of a silicon atom bonded to a bulky tert-butyl group and two phenyl rings. It is large, non-polar, and lipophilic, dominating the molecule's character. This high lipophilicity is a key feature, facilitating extraction of intermediates into organic solvents during reaction workups.[3] The steric hindrance provided by this group kinetically shields the silyl ether bond from cleavage.[2]

-

Silyl Ether Linkage (Si-O-C): The silicon-oxygen bond introduces a degree of polarity, but this is largely masked by the flanking non-polar groups.

-

Propargyl Group (–CH₂–C≡CH): The terminal alkyne is a relatively non-polar functional group, contributing to the overall hydrophobic nature of the molecule.

Based on these features, the molecule is classified as highly non-polar and lipophilic . Its solubility is therefore expected to be highest in non-polar or moderately polar aprotic organic solvents and lowest in polar protic solvents, particularly water.

Figure 1. Chemical Structure of this compound

Qualitative Solubility Profile

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents at ambient temperature (approx. 20-25°C). These qualitative assessments are based on its structural properties and data from analogous silyl ethers.

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale for Solvent-Solute Interaction |

| Non-Polar | Hexanes | 0.1 | Soluble | Van der Waals forces between the solvent's alkyl chains and the solute's TBDPS group dominate. |

| Toluene | 2.4 | Very Soluble | π-stacking interactions between toluene's aromatic ring and the solute's phenyl groups enhance solubility. | |

| Polar Aprotic | Diethyl Ether | 2.8 | Soluble | Favorable dipole-dipole interactions with the ether linkages. |

| Dichloromethane (DCM) | 3.1 | Very Soluble | Strong dipole-dipole interactions and good solvation of the non-polar regions. | |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble | Excellent solvent for a wide range of organic compounds; effectively solvates the entire molecule. | |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | Good balance of polarity to interact with the silyl ether while solvating the non-polar moieties.[6] | |

| Acetone | 5.1 | Soluble | Capable of dissolving many organic compounds, though its higher polarity may slightly reduce capacity vs. THF.[7] | |

| Acetonitrile (MeCN) | 5.8 | Sparingly Soluble | The high polarity of acetonitrile makes it a poorer solvent for the large, non-polar TBDPS group. | |

| Dimethylformamide (DMF) | 6.4 | Soluble | A highly effective polar aprotic solvent, often used to dissolve substrates for silylation reactions.[6] | |

| Polar Protic | Isopropanol | 3.9 | Sparingly Soluble | The solvent's hydrogen-bonding network is disrupted by the non-polar solute, making solvation unfavorable. |

| Ethanol | 4.3 | Sparingly Soluble | Similar to isopropanol; solubility decreases as the alkyl chain of the alcohol shortens. | |

| Methanol (MeOH) | 5.1 | Slightly Soluble | The strong hydrogen-bonding network and high polarity of methanol are incompatible with the lipophilic solute. | |

| Water | 10.2 | Insoluble | The extreme polarity and strong hydrogen-bonding network of water cannot effectively solvate the non-polar molecule. |

Quantitative Solubility Determination: A Standard Protocol

To move beyond qualitative estimates, a robust experimental method is required. The isothermal saturation (shake-flask) method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] It is reliable and directly measures the saturation point of a solution in equilibrium with an excess of the solid solute.[9][10]

Principle of the Method

An excess amount of the solid solute is agitated in the solvent of interest at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution equals the rate of recrystallization. The supernatant is then carefully separated, diluted, and analyzed by a suitable quantitative technique (e.g., HPLC, GC, qNMR) to determine the concentration of the dissolved solute.

Experimental Workflow

The following diagram outlines the critical steps in the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Detailed Step-by-Step Methodology

Materials & Equipment:

-

This compound (purity ≥95%)[5]

-

Analytical grade organic solvents

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement pipettes

-

Thermostatically controlled shaker/incubator

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC system with UV detector

-

Volumetric flasks and appropriate mobile phase for HPLC analysis

Procedure:

-

Preparation of Vials: Add an excess of this compound to a tared 2 mL glass vial. An excess is critical; a mass of ~10-20 mg is typically sufficient to ensure solid remains at equilibrium. Record the exact mass.

-

Causality Check: Using an excess of solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[8]

-

-

Solvent Addition: Add a precise volume (e.g., 1.00 mL) of the desired organic solvent to the vial using a calibrated pipette.

-

Equilibration: Securely cap the vial. Place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspension for a predetermined time (typically 24 to 48 hours).

-

Self-Validation: To ensure equilibrium has been reached, preliminary experiments should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.[8]

-

-

Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first ~0.2 mL to saturate the filter membrane. Collect the clear filtrate into a clean HPLC vial.

-

Causality Check: Filtration is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter material (PTFE) must be chemically compatible with the organic solvent.

-

-

Dilution & Analysis: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the analytical calibration curve. Analyze the diluted sample by a validated HPLC-UV method.

-

Quantification: Calculate the concentration of the original saturated solution by applying the dilution factor to the concentration determined from the HPLC analysis against a standard calibration curve. The final solubility is typically expressed in units of mg/mL or mol/L.

Practical Implications in Synthetic Chemistry

-

Reaction Solvent Choice: For reactions involving this reagent, solvents like THF, DCM, or Toluene are excellent choices, ensuring high concentrations of the reactant can be achieved. For silylation reactions, DMF is a common choice.[6]

-

Purification Strategy: The insolubility in polar solvents like water and low solubility in alcohols like methanol can be exploited. For example, after a reaction in THF, the product can be precipitated or "crashed out" by the addition of an anti-solvent like methanol or hexanes. During an aqueous workup, the compound will remain exclusively in the organic layer.

-

Chromatography: The lipophilic nature of the TBDPS group means the compound will have strong retention on reverse-phase HPLC columns and will move quickly on normal-phase silica gel columns with non-polar eluents (e.g., Hexane/Ethyl Acetate mixtures).[3]

Conclusion

This compound is a highly non-polar, lipophilic molecule. Its solubility is greatest in non-polar and polar aprotic solvents such as Toluene, Dichloromethane, and THF, and it is effectively insoluble in polar protic solvents like water and methanol. A precise understanding of its solubility, determined quantitatively using robust methods like the isothermal saturation protocol detailed herein, is not merely academic. It is a critical, practical tool that enables chemists to design more efficient synthetic routes, streamline purification processes, and achieve greater control and reproducibility in the laboratory.

References

-

Gill, G., Marlar, T., & Gill, R. (1981). Use of the lipophilic tert-butyldiphenylsilyl protecting group in synthesis and rapid separation of polynucleotides. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from Wikipedia. Available at: [Link]

-

Department of Chemistry, University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd. Available at: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Zhang, P., et al. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Tran, N., et al. (2019). Investigation of Thermodynamic Equilibria of Vitamin C in Various Solvents Via Experimental Determination and Model Correlation. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Schematic diagram of solubility determination using isothermal saturation method. Retrieved from ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl-diphenyl-pyrrolidin-3-yloxy-silane. Retrieved from PubChem. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl(diphenyl)silane. Retrieved from PubChem. Available at: [Link]

-

United States Pharmacopeial Convention. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

IHS. (2014, July 24). SILANE - SAFETY DATA SHEET. Retrieved from CTP Corporation. Available at: [Link]

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Use of the lipophilic tert-butyldiphenylsilyl protecting group in synthesis and rapid separation of polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chemscene.com [chemscene.com]

- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

Navigating the Synthesis and Application of tert-Butyldiphenyl(prop-2-yn-1-yloxy)silane: A Technical Guide for Researchers

In the landscape of complex organic synthesis, particularly within drug discovery and natural product elaboration, the strategic use of protecting groups is paramount. The choice of a protecting group can dictate the success of a synthetic route, influencing reaction yields, stereochemical outcomes, and the ease of final deprotection. Among the arsenal of protecting groups for alcohols, the tert-butyldiphenylsilyl (TBDPS) ether of propargyl alcohol, tert-butyldiphenyl(prop-2-yn-1-yloxy)silane, has emerged as a robust and versatile tool. This guide provides an in-depth technical overview of this reagent, from its commercial availability and synthesis to its practical application and eventual deprotection, tailored for researchers, scientists, and drug development professionals.

The TBDPS Group: A Shield for the Propargyl Moiety

The propargyl group, with its terminal alkyne, is a valuable functional handle in organic synthesis, amenable to a wide range of transformations including Sonogashira couplings, click chemistry, and various cycloadditions. However, the presence of the primary alcohol in propargyl alcohol can interfere with many of these reactions. The tert-butyldiphenylsilyl (TBDPS) group provides a sterically hindered and electronically stable shield for this hydroxyl functionality. Its key advantages include:

-

Robustness: The TBDPS group is stable to a wide range of reaction conditions, including those involving organometallic reagents, mild acids and bases, and many oxidizing and reducing agents.

-

Selective Removal: Despite its stability, the TBDPS group can be selectively cleaved under specific conditions, most commonly using a fluoride source, leaving other protecting groups and sensitive functionalities intact.

-

Crystallinity: The presence of the bulky phenyl groups can often impart crystallinity to intermediates, aiding in their purification by recrystallization.

Commercial Availability: A Comparative Overview

This compound (CAS No. 88159-06-2) is readily available from a number of commercial suppliers. The choice of supplier often depends on the required purity, quantity, and the urgency of need. Below is a comparative table of some of the key suppliers.

| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |

| ChemScene | ≥95% | 100 mg, 250 mg, 1 g, 5 g | Custom Quote |

| eMolecules (via Fisher Scientific) | Not specified | 250 mg | ~$98 |

| AiFChem | ≥95% | 100 mg, 250 mg, 1 g | Inquiry for price |

| BLDpharm | ≥95% | 1 g, 5 g, 25 g | Inquiry for price |

| AK Scientific | ≥95% | 100 mg, 250 mg, 1 g | $189 (100mg), $320 (250mg), $865 (1g) |

| Dana Bioscience | Not specified | 1 g | ~$618 |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis in the Laboratory: A Validated Protocol

While commercially available, circumstances may necessitate the in-house synthesis of this compound. The following protocol is adapted from a general and reliable procedure for the silylation of alcohols, as described in Organic Syntheses, a highly trusted source for robust synthetic methods.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Propargyl alcohol (1.0 eq)

-

tert-Butyldiphenylchlorosilane (TBDPSCl) (1.05 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pentane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

To an oven-dried, round-bottomed flask equipped with a magnetic stirrer and under an argon atmosphere, add propargyl alcohol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add imidazole (2.5 eq) to the cooled solution and stir until it dissolves.

-

Slowly add tert-butyldiphenylchlorosilane (1.05 eq) dropwise to the reaction mixture via syringe.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding pentane and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with brine.

-

Extract the aqueous layer with pentane (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a clear oil or a low-melting solid.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Proper characterization of the synthesized or purchased material is crucial for ensuring its identity and purity. The following data are representative for this compound.

¹H NMR (300 MHz, CDCl₃): δ 7.69-7.66 (m, 4H, Ar-H), 7.47-7.36 (m, 6H, Ar-H), 4.31 (d, J = 2.4 Hz, 2H, O-CH₂), 2.41 (t, J = 2.4 Hz, 1H, C≡CH), 1.08 (s, 9H, C(CH₃)₃).

¹³C NMR (75 MHz, CDCl₃): δ 135.5, 133.5, 129.7, 127.7, 80.6, 74.5, 52.1, 26.7, 19.2.

Infrared (IR): Key stretches are expected around 3310 cm⁻¹ (C≡C-H stretch), 2120 cm⁻¹ (C≡C stretch), and 1110 cm⁻¹ (Si-O-C stretch).

Mass Spectrometry (MS): The expected molecular ion [M]+ would be at m/z = 294.14.

Application in Multi-Step Synthesis: A Case Study

The true utility of a protecting group is demonstrated in its application within a complex synthetic sequence. While a specific total synthesis employing this compound is not detailed in the immediate search results, its role can be illustrated through a representative synthetic transformation. The protected propargyl alcohol can undergo a variety of coupling reactions, for instance, a Sonogashira coupling with an aryl halide.

Deprotection: Liberating the Hydroxyl Group

The selective removal of the TBDPS group is a critical final step in many synthetic routes. The most common and effective method is fluoride-mediated cleavage.

Experimental Protocol: Deprotection of this compound

Materials:

-

This compound (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDPS-protected alkyne (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the TBAF solution (1.1 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours at room temperature.

-

Once the starting material is consumed, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product (propargyl alcohol) by flash column chromatography if necessary.

Caption: Workflow for the deprotection of this compound.

Conclusion

This compound is a valuable reagent for the protection of propargyl alcohol in multi-step organic synthesis. Its commercial availability, coupled with a straightforward synthesis protocol, makes it accessible to most research laboratories. The robustness of the TBDPS group and the mild conditions required for its selective removal ensure its continued application in the synthesis of complex molecules, particularly in the fields of drug discovery and natural product synthesis. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile protecting group strategy into their synthetic endeavors.

References

-

Organic Syntheses. (2R,3S,4S)-1-(tert-BUTYLDIPHENYLSILYLOXY)-2,4-DIMETHYL-5-HEXYN-3-OL. Coll. Vol. 10, p.7 (2004); Vol. 78, p.1 (2002). [Link]

-

MySkinRecipes. this compound.[Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.[Link]

Sources

Introduction to silyl ether protecting groups in organic synthesis

An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis

Abstract

Silyl ethers represent a cornerstone of modern organic synthesis, serving as one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities. Their broad utility stems from a finely tunable stability profile, ease of installation and removal under mild and specific conditions, and general inertness to a wide range of common synthetic reagents. This guide provides a comprehensive overview of the core principles governing the use of silyl ethers, from the fundamental mechanisms of their formation and cleavage to a detailed analysis of the most common silylating agents. We will explore the strategic considerations for selecting the appropriate silyl group for a given synthetic challenge, emphasizing the principles of chemoselectivity and orthogonal protection. Detailed, field-proven experimental protocols and comparative data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful application of silyl ether chemistry.

The Strategic Imperative for Protecting Groups

In the intricate landscape of multi-step organic synthesis, the presence of multiple reactive functional groups within a molecule presents a significant challenge.[1] A reagent intended to transform one part of the molecule may react undesirably with another, leading to low yields and complex product mixtures. Protecting groups are chemical moieties that are temporarily attached to a specific functional group to mask its inherent reactivity.[2] An ideal protecting group must be easy to introduce in high yield, stable to a wide array of subsequent reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[1][3]

Alcohols are particularly susceptible to unwanted side reactions; their acidic proton can be deprotonated by strong bases (like Grignard reagents), and the hydroxyl group can act as a nucleophile.[4] Silyl ethers have emerged as a superior solution for alcohol protection due to their unique combination of stability and predictable reactivity.[4][5][6]

The Chemistry of Silyl Ethers: Formation and Cleavage

The utility of silyl ethers is rooted in the predictable and controllable nature of the silicon-oxygen bond.

Mechanism of Formation: Silylation

The formation of a silyl ether, or silylation, typically involves the reaction of an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.[5][7] The alcohol acts as a nucleophile, attacking the electrophilic silicon atom.

A seminal and highly reliable method is the Corey protocol, which utilizes a silyl chloride (e.g., tert-butyldimethylsilyl chloride) with imidazole as a base in a polar aprotic solvent like dimethylformamide (DMF).[5][8] The imidazole serves a dual purpose: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it can also form a highly reactive N-silylimidazolium intermediate, which accelerates the silylation process.[8] For more sterically hindered alcohols, more reactive silylating agents like silyl triflates are often employed with a non-nucleophilic, hindered base such as 2,6-lutidine to prevent side reactions.[5]

Mechanism of Cleavage: Desilylation

The selective removal of silyl ethers is a key advantage of this protecting group class. Cleavage is typically achieved through two primary mechanisms: acid-catalyzed hydrolysis or fluoride-ion-mediated cleavage.

-

Acidic Hydrolysis: Silyl ethers can be cleaved under acidic conditions. The rate of cleavage is highly dependent on the steric bulk of the substituents on the silicon atom. Less hindered silyl ethers, like trimethylsilyl (TMS), are very labile, while more hindered groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are significantly more stable.[5] This differential stability allows for selective deprotection.

-

Fluoride-Mediated Cleavage: The most common and effective method for silyl ether deprotection involves a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF).[4] The driving force for this reaction is the exceptional strength of the silicon-fluorine (Si-F) bond (bond dissociation energy ~141 kcal/mol), which is significantly stronger than the silicon-oxygen (Si-O) bond (~108 kcal/mol).[4][6] The fluoride ion attacks the silicon atom, forming a pentavalent intermediate, which then collapses to release the alkoxide (the deprotected alcohol) and the fluorosilane.[6][8]

A Comparative Guide to Common Silyl Ethers

The choice of silyl ether is a critical strategic decision in synthesis design, dictated by the required stability. The steric and electronic properties of the alkyl or aryl groups on the silicon atom determine the protecting group's lability.[9]

| Protecting Group | Abbreviation | Silylating Agent | Relative Stability (Acidic) | Relative Stability (Basic) | Key Features & Applications |

| Trimethylsilyl | TMS | TMSCl, HMDS | 1 (Least Stable) | 1 (Least Stable) | Highly labile; often used for transient protection or derivatization for analysis (e.g., GC-MS).[5][8] |

| Triethylsilyl | TES | TESCl, TESOTf | 64 | 10-100 | More stable than TMS; useful when mild acid stability is needed. Selectively cleaved over more hindered groups.[5][9] |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, TBDMSOTf | 20,000 | 20,000 | The most common "workhorse" silyl ether; robust stability to chromatography, mild bases, and many redox conditions.[5][8][9] |

| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | 700,000 | 100,000 | Very high steric bulk provides excellent stability to both acidic and basic conditions.[5][9] |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | 5,000,000 | 20,000 | Highly stable to acid due to steric bulk. Electron-withdrawing phenyl groups make it more labile to fluoride than TIPS.[5][9] |